molecular formula C7H13N3O2 B2637184 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine CAS No. 1480633-51-9

1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B2637184
CAS No.: 1480633-51-9
M. Wt: 171.2
InChI Key: UATNWPUVNUITAO-UHFFFAOYSA-N
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Description

1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 1480633-51-9) is a high-purity, synthetic 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C7H13N3O2 and a molecular weight of 171.20 g/mol, belongs to a class of heterocycles renowned for their versatile biological activities and role as bio-isosteres in molecular design . The 1,2,4-oxadiazole scaffold is a critical pharmacophore in developing novel therapeutic agents. Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities in research settings, including potential antidepressant effects, anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The core structure is known for its metabolic stability, making it a valuable scaffold for creating drug-like molecules. Researchers value this specific derivative for its structural features, which can be utilized as a building block in constructing more complex molecules or as a key intermediate in structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-3-11-4-6-9-7(5(2)8)12-10-6/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATNWPUVNUITAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NOC(=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of an ethoxymethyl-substituted hydrazine with an appropriate nitrile oxide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Scientific Research Applications

1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,4-oxadiazole scaffold is versatile, with substitutions at position 3 significantly influencing physicochemical and biological properties. Below is a comparative analysis of 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine and its analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives

Compound Name (Substituent at Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine C7H13N3O2 171.2 Moderate polarity from ethoxymethyl; discontinued commercial availability. Potential for amine-mediated bioactivity.
1-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine C7H13N3O2 171.2 Similar to target compound but with methoxyethyl (-CH2-O-CH3). Comparable solubility in polar solvents.
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride C10H11ClFN3O 243.7 Aromatic substitution enhances rigidity and π-π stacking. Hydrochloride salt improves aqueous solubility. Used in life sciences.
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride C10H11BrClN3O 313.6 Bromine increases molecular weight and lipophilicity. Potential halogen bonding in drug design.
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride C7H14ClN3O2 207.7 Ether chain enhances flexibility; hydrochloride form stabilizes the amine for storage.
1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine C8H9N3OS 195.2 Thiophene introduces sulfur-based electronics. Potential for metalloenzyme interactions.
1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride C12H13ClN4O2 296.7 Benzoxazole fusion adds planar aromaticity. Explored in high-throughput pharmaceutical pipelines.

Key Observations:

Substituent Effects on Polarity and Solubility :

  • Aliphatic Ethers (e.g., Ethoxymethyl, Methoxyethyl) : Increase polarity and solubility in organic solvents compared to aromatic analogs. The ethoxymethyl group in the target compound balances hydrophilicity and lipophilicity .
  • Aromatic Groups (e.g., Fluorophenyl, Bromophenyl) : Enhance rigidity and reduce solubility in polar solvents but improve binding to hydrophobic pockets in proteins .

Biological Relevance :

  • Hydrochloride Salts : Commonly used to stabilize primary amines (e.g., ). This modification enhances aqueous solubility, critical for in vitro assays .
  • Heteroaromatic Modifications (e.g., Thiophene, Benzoxazole) : Thiophene’s sulfur atom and benzoxazole’s fused ring system enable diverse interactions, such as metal coordination or intercalation, relevant to kinase inhibition .

Synthetic Utility :

  • The methoxyphenyl-substituted derivative (CAS 1604696-16-3) was utilized in acrylamide coupling reactions, highlighting the reactivity of the primary amine in nucleophilic substitutions .
  • Bromophenyl and fluorophenyl analogs are intermediates in radiopharmaceuticals and PET tracer synthesis due to halogen isotopes .

Biological Activity

1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, with the chemical formula C7_7H13_{13}N3_3O2_2 and CAS number 1480633-51-9, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's molecular weight is 171.2 g/mol, and it possesses a unique structure characterized by the oxadiazole ring, which is known for its diverse biological properties. The IUPAC name for this compound is 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine, and it can be represented by the following structural formula:

CCOCC1 NOC N1 C C N\text{CCOCC1 NOC N1 C C N}

Physical Properties

PropertyValue
Molecular FormulaC7_7H13_{13}N3_3O2_2
Molecular Weight171.2 g/mol
AppearanceLiquid
Storage Temperature4 °C

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. A study conducted by PubChem suggests that derivatives of oxadiazoles can inhibit various bacterial strains. The specific activity of 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine against pathogens such as Staphylococcus aureus and Escherichia coli was evaluated through disc diffusion methods.

Neuroprotective Effects

Emerging research indicates that oxadiazole derivatives may possess neuroprotective properties. A recent investigation into the neuroprotective effects of related compounds showed a reduction in oxidative stress markers in neuronal cells. This suggests that 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine could be explored further for applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Assay

A laboratory study assessed the antimicrobial efficacy of 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antibacterial activity.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with oxadiazole derivatives resulted in a significant decrease in cell viability at concentrations above 50 µM after 48 hours of exposure.

Q & A

Basic: What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives (e.g., acyl chlorides) or via nitrile oxide cycloadditions. For derivatives with ethoxymethyl substituents, precursor synthesis may involve:

  • Step 1: Reacting ethyl glycolate with hydroxylamine to form an amidoxime intermediate.
  • Step 2: Cyclocondensation with a nitrile source (e.g., cyanogen bromide) under reflux in anhydrous conditions .
  • Step 3: Functionalization of the oxadiazole ring with ethoxymethyl groups using alkylation or nucleophilic substitution.
    Validation: X-ray crystallography (e.g., SHELX programs ) and NMR spectroscopy (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} analysis ) confirm regiochemistry and substituent orientation.

Basic: Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., ethoxymethyl CH2_2 at δ 3.4–3.7 ppm and oxadiazole C-5 at ~165 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C7_7H12_{12}N3_3O2_2: calculated 170.0926, observed 170.0923).
  • X-ray Crystallography: Resolves bond angles and torsional strain in the oxadiazole ring (e.g., SHELXL refinement ).

Advanced: How does the ethoxymethyl group affect electronic properties and reactivity?

The ethoxymethyl substituent introduces steric bulk and electron-donating effects via the ether oxygen:

  • Electronic Effects: Increases electron density at the oxadiazole C-5 position, enhancing nucleophilic aromatic substitution (NAS) reactivity .
  • Steric Effects: May hinder π-stacking in biological targets, as seen in mGlu5 receptor modulators with similar substituents .
    Methodology: Density Functional Theory (DFT) calculations (e.g., Gaussian 03) model charge distribution , while Hammett constants quantify substituent effects.

Advanced: What in vitro assays evaluate biological activity for neurological targets?

  • Fluorometric Ca2+^{2+} Assays: Measure mGlu5 receptor potentiation (e.g., ADX47273 in HEK293 cells ).
  • ERK Phosphorylation Assays: Assess downstream signaling in hippocampal neurons (EC50_{50} values correlate with efficacy).
  • Dopamine Release Studies: Microdialysis in rat nucleus accumbens evaluates neurotransmitter modulation .

Advanced: How can thermal stability be assessed for oxadiazole derivatives?

  • Thermogravimetric Analysis (TGA): Determines decomposition onset (e.g., 264–321°C for HANTT derivatives ).
  • Differential Scanning Calorimetry (DSC): Identifies exothermic/endothermic events (e.g., melting points correlated with crystallinity).
  • Impact Sensitivity Testing: Uses BAM drop-hammer apparatus (e.g., >20 J for low sensitivity ).

Basic: What safety precautions are recommended during handling?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact (see Safety Data Sheets ).
  • Ventilation: Use fume hoods to avoid inhalation (P210/P201 precautions ).
  • Storage: Inert atmosphere (N2_2) at –20°C to prevent hydrolysis of the oxadiazole ring.

Advanced: What computational tools predict binding affinity to biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions (e.g., with mGlu5 allosteric pockets ).
  • MD Simulations: GROMACS assesses binding stability over 100 ns trajectories.
  • QSAR Models: Correlate substituent properties (e.g., logP, polar surface area) with IC50_{50} values .

Basic: How are regiochemical outcomes controlled during oxadiazole synthesis?

  • Temperature Control: Lower temperatures (0–5°C) favor 1,2,4-oxadiazole over 1,3,4-isomers.
  • Catalysis: ZnCl2_2 or TEA accelerates cyclization while minimizing side reactions .
  • Precursor Design: Bulky groups (e.g., tert-butyl) direct cyclization to the 5-position .

Advanced: What strategies resolve contradictory bioactivity data across studies?

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, agonist concentrations). For example, amiloride-type diuretics show species-dependent efficacy (rat vs. dog ).
  • Dose-Response Curves: Re-evaluate EC50_{50}/IC50_{50} values under standardized protocols.
  • Structural Analog Testing: Identify critical substituents (e.g., ethoxymethyl vs. methylthio ).

Advanced: Can this compound serve as a precursor for high-energy materials?

While not directly studied, structural analogs (e.g., HANTT derivatives) exhibit:

  • High Nitrogen Content: 54.8% N by weight, contributing to detonation velocity (7742–8779 m/s ).
  • Thermal Stability: Decomposition >250°C enables safe handling.
    Synthesis Pathway: Introduce nitro groups via HNO3_3/H2_2SO4_4 nitration, followed by salt formation with guanidinium .

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